6-Bromo-8-chloro-4,4-dimethylchroman
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-4,4-dimethylchroman typically involves the bromination and chlorination of 4,4-dimethylchroman. The reaction conditions often include the use of bromine and chlorine as reagents, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-4,4-dimethylchroman undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, resulting in dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-8-chloro-4,4-dimethylchroman has attracted significant interest in scientific research due to its diverse biological properties and potential applications. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-4,4-dimethylchroman involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-chloro-4,4-dimethylchroman: C11H12BrClO
8-Bromo-6-chloro-4,4-dimethylchroman: C11H12BrClO
Uniqueness
This compound is unique due to its specific substitution pattern on the chroman ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for diverse chemical modifications and functionalization.
Biological Activity
6-Bromo-8-chloro-4,4-dimethylchroman is a compound of significant interest in the field of medicinal chemistry due to its diverse biological properties. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C11H12BrClO
IUPAC Name: 6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrochromene
Molecular Weight: 275.57 g/mol
The compound features a chroman ring with bromine and chlorine substituents, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein function.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of specific oncogenic signaling pathways.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation | |
MCF-7 (Breast Cancer) | 20 | Inhibition of PI3K/Akt signaling pathway | |
A549 (Lung Cancer) | 18 | Cell cycle arrest at G2/M phase |
The biological effects of this compound are thought to arise from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
A clinical study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to significantly reduce bacterial load in infected tissues in animal models. The results suggested a potential for development as a novel antimicrobial agent.
Case Study 2: Cancer Treatment Potential
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates compared to control groups. Further research is ongoing to explore its effectiveness in vivo and potential combination therapies with existing chemotherapeutics.
Properties
IUPAC Name |
6-bromo-8-chloro-4,4-dimethyl-2,3-dihydrochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c1-11(2)3-4-14-10-8(11)5-7(12)6-9(10)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUPEZSDXMWDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2Cl)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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